An In-depth Technical Guide to 6-Chloro-2-methylquinoline (CAS 92-46-6)
An In-depth Technical Guide to 6-Chloro-2-methylquinoline (CAS 92-46-6)
An in-depth search for technical information regarding 6-Chloro-2-methylquinolin-5-amine (CAS 77483-86-4) did not yield specific data for this exact compound. The scientific literature and available chemical databases lack detailed experimental and property information for this particular molecule.
However, extensive information is available for the closely related parent compound, 6-Chloro-2-methylquinoline (CAS 92-46-6) , which serves as a critical structural analog and a key precursor in the synthesis of various functionalized quinoline derivatives. For researchers and drug development professionals, an understanding of this foundational molecule is paramount.
This technical guide, therefore, focuses on the core properties, synthesis, and reactivity of 6-Chloro-2-methylquinoline , providing valuable insights that can be extrapolated for the study of its derivatives, including the requested 6-Chloro-2-methylquinolin-5-amine.
This guide provides a comprehensive overview of 6-Chloro-2-methylquinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its unique structural features, including the quinoline core, a chloro substituent, and a methyl group, impart specific reactivity and make it a versatile intermediate in organic synthesis.[1][2]
Physicochemical Properties
The physical and chemical properties of 6-Chloro-2-methylquinoline are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈ClN | [2][3][4][5] |
| Molecular Weight | 177.63 g/mol | [2][3][5] |
| CAS Number | 92-46-6 | [2][3][5] |
| Appearance | Colorless / White Liquid or Low melting solid | [6] |
| Melting Point | 94-98 °C | [2] |
| Boiling Point | 278.2 °C at 760 mmHg | [2] |
| Density | 1.225 g/cm³ | [2] |
| Solubility | Soluble in Methanol | [2] |
| Flash Point | 148.7 °C | [2] |
| pKa | 5.02 ± 0.43 (Predicted) | [2] |
| LogP | 3.2 (Computed) | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 6-Chloro-2-methylquinoline.
¹H NMR and ¹³C NMR spectroscopy are essential for confirming the molecular structure. For the parent compound, 6-methylquinoline, characteristic shifts are observed for the methyl protons and the aromatic protons of the quinoline ring system.[8] For 6-chloroquinoline, distinct patterns in the aromatic region are also well-documented.[9] The combination of these would inform the expected spectrum of 6-Chloro-2-methylquinoline.
Mass spectrometry provides information about the molecular weight and fragmentation pattern. The mass spectrum of 6-Chloro-2-methylquinoline is available in the NIST WebBook.[3] The fragmentation of quinoline antibiotics, which share a similar core structure, often involves losses of small molecules like water and carbon monoxide, and cleavage of substituent groups.[10]
Synthesis and Reactivity
6-Chloro-2-methylquinoline is a synthetic compound not found in nature.[2] It is typically synthesized in a laboratory setting.
A general method for the synthesis of quinolines involves the reaction of anilines with vinyl ethers. A specific procedure for synthesizing 6-Chloro-2-methylquinoline involves heating a solution of the corresponding aniline in acetonitrile with a catalyst and a vinyl ether.[4] The product can then be isolated using column chromatography.[4]
Diagram of a General Synthetic Workflow
Caption: Generalized workflow for the synthesis of 6-Chloro-2-methylquinoline.
The reactivity of 6-Chloro-2-methylquinoline is influenced by the electron-withdrawing nature of the chlorine atom and the quinoline nitrogen, as well as the electron-donating methyl group. The chloro group can undergo nucleophilic substitution reactions, which is a common strategy for further functionalization of the quinoline core.[11][12] The quinoline ring system is also amenable to various organic reactions, making it a valuable building block in the synthesis of more complex molecules.[13]
Applications in Research and Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many therapeutic agents.[13] Chloro-containing compounds are also prevalent in FDA-approved drugs.[13][14][15]
6-Chloro-2-methylquinoline serves as an important intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.[1] It is also used in the formulation of agrochemicals like herbicides and fungicides.[1] The synthesis of secondary and tertiary amines from chloro-methylquinoline derivatives has been explored for their potential antimicrobial activities.[11][16]
This compound is also utilized in the creation of fluorescent dyes for biological imaging and in the development of new polymers with enhanced thermal and chemical resistance.[1]
Logical Relationship of Applications
Caption: Application pathways of 6-Chloro-2-methylquinoline.
Safety and Handling
Proper safety precautions are essential when handling 6-Chloro-2-methylquinoline and its derivatives.
Related chloroquinoline compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][17][18] It is important to handle these chemicals in a well-ventilated area or under a chemical fume hood.[6][18][19]
When working with this class of compounds, it is recommended to wear protective gloves, clothing, and eye/face protection.[6][17][19]
Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][17][18][19][20]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][17][18]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[6][17][18]
-
If swallowed: Rinse mouth and drink plenty of water.[6][17][18]
In all cases of exposure, seek medical attention if symptoms persist.[6][17][18]
References
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MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]
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LookChem. (n.d.). Cas 92-46-6,6-CHLORO-2-METHYLQUINOLINE. Retrieved from [Link]
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University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
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NIST. (n.d.). 6-Chloro-2-methylquinoline - the NIST WebBook. Retrieved from [Link]
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National Institutes of Health. (n.d.). 6-Chloroquinaldine | C10H8ClN | CID 135965 - PubChem. Retrieved from [Link]
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National Institutes of Health. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. Retrieved from [Link]
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PubMed. (2011, July 15). Synthesis and in-vitro antimicrobial activity of secondary and tertiary amines containing 2-chloro-6-methylquinoline moiety. Retrieved from [Link]
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Wikipedia. (n.d.). Tafenoquine. Retrieved from [Link]
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PubChemLite. (n.d.). 6-chloro-2-methylquinoline-3-carboxylic acid (C11H8ClNO2). Retrieved from [Link]
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MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
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ResearchGate. (2025, October 16). (PDF) N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline. Retrieved from [Link]
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National Institutes of Health. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC. Retrieved from [Link]
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Patsnap. (2020, May 8). Preparation and purification method of 6-chloro-5-amino o-cresol - Eureka. Retrieved from [Link]
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Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
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PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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CP Lab Safety. (n.d.). 6-Chloro-5-methylpyridin-2-amine, min 95%, 100 grams. Retrieved from [Link]
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